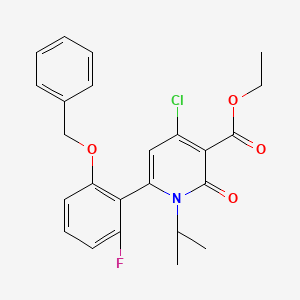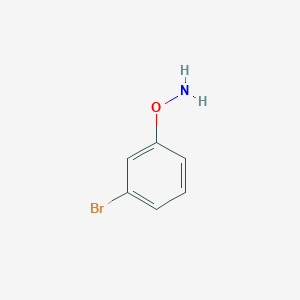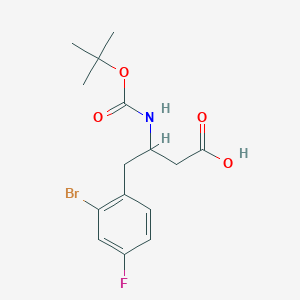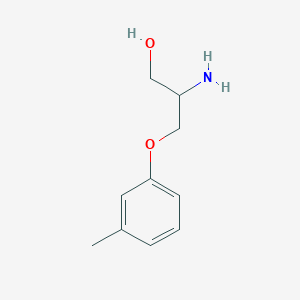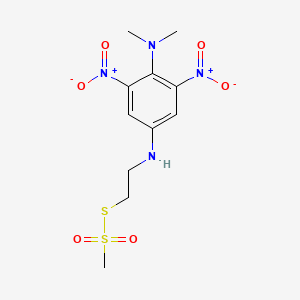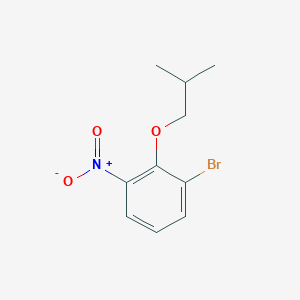
Methyl 2-amino-5-(ethylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-(ethylamino)-5-oxopentanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of both amino and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(ethylamino)-5-oxopentanoate typically involves the reaction of ethylamine with a suitable precursor, such as a keto ester. One common method is the reaction of ethylamine with methyl 2-oxo-5-oxopentanoate under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-5-(ethylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-(ethylamino)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5-(ethylamino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5-(methylamino)-5-oxopentanoate
- Ethyl 2-amino-5-(ethylamino)-5-oxopentanoate
- Methyl 2-amino-5-(propylamino)-5-oxopentanoate
Uniqueness
Methyl 2-amino-5-(ethylamino)-5-oxopentanoate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H16N2O3 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
methyl 2-amino-5-(ethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H16N2O3/c1-3-10-7(11)5-4-6(9)8(12)13-2/h6H,3-5,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
XXRWOHCDMHWPHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CCC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


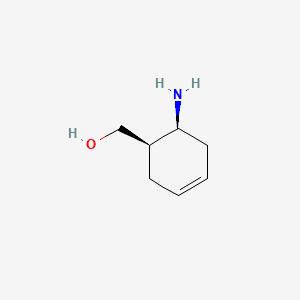
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
